Cas no 55084-51-0 (2-(o-Tolyl)benzo[b]thiophene)
![2-(o-Tolyl)benzo[b]thiophene structure](https://ja.kuujia.com/scimg/cas/55084-51-0x500.png)
2-(o-Tolyl)benzo[b]thiophene 化学的及び物理的性質
名前と識別子
-
- 2-(o-Tolyl)benzo[b]thiophene
- 2-(2-methylphenyl)-1-benzothiophene
- SCHEMBL13299928
- 55084-51-0
-
- インチ: InChI=1S/C15H12S/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h2-10H,1H3
- InChIKey: YRVHMRWCFHMYQK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=CC=C1C2=CC3=CC=CC=C3S2
計算された属性
- せいみつぶんしりょう: 224.06597156g/mol
- どういたいしつりょう: 224.06597156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 28.2Ų
2-(o-Tolyl)benzo[b]thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A169004906-1g |
2-(o-Tolyl)benzo[b]thiophene |
55084-51-0 | 95% | 1g |
$341.12 | 2023-09-01 | |
Chemenu | CM153196-1g |
2-(o-tolyl)benzo[b]thiophene |
55084-51-0 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM153196-1g |
2-(o-tolyl)benzo[b]thiophene |
55084-51-0 | 95% | 1g |
$380 | 2021-06-09 |
2-(o-Tolyl)benzo[b]thiophene 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
2-(o-Tolyl)benzo[b]thiopheneに関する追加情報
2-(o-Tolyl)benzo[b]thiophene: A Comprehensive Overview
The compound 2-(o-Tolyl)benzo[b]thiophene, with its CAS Registry Number 55084-51-0, is a significant entity in the realm of organic sulfur heterocycles. This molecule belongs to the family of thiophenes, specifically benzo[b]thiophene derivatives, and has garnered attention due to its unique structural features and potential applications in various fields. The term benzo[b]thiophene refers to a bicyclic compound consisting of a benzene ring fused with a thiophene ring at one of the latter's positions, while the o-tolyl group denotes an o-methylphenyl substituent attached to position 2 of the benzo[b]thiophene core.
Recent studies have highlighted the importance of 2-(o-Tolyl)benzo[b]thiophene in pharmaceutical and materials science research. Its structural versatility makes it a valuable template for the development of new drugs, particularly in the areas of oncology and inflammation. The compound's ability to modulate various biological pathways, including MAPK/ERK signaling and NF-κB activation, positions it as a promising candidate for therapeutic intervention.
One of the most notable aspects of 2-(o-Tolyl)benzo[b]thiophene is its role in drug discovery. Researchers have explored its potential as a scaffold for the development of inhibitors targeting kinases, such as EGFR (Epidermal Growth Factor Receptor) and BRAF (B-Raf proto-oncogene serine/threonine kinase). These enzymes are critical in various cancers, making the compound a valuable tool in the search for new anticancer agents.
Moreover, the compound's photophysical properties have been studied extensively. Its ability to absorb and emit light in the visible spectrum makes it a potential candidate for applications in optoelectronic devices, such as organic semiconductors and sensors. The presence of the sulfur atom in the thiophene ring contributes to its unique electronic properties, which are highly sought after in materials science.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-(o-Tolyl)benzo[b]thiophene and its derivatives. Various methods, including Pd-catalyzed coupling reactions and C-H activation techniques, have been employed to synthesize this compound with high yields and excellent purity. These synthetic strategies not only highlight the compound's accessibility but also pave the way for further modifications aimed at enhancing its biological and physical properties.
Another area of interest is the exploration of 2-(o-Tolyl)benzo[b]thiophene in biomedical imaging. Its structural similarity to certain natural products and its ability to chelate metal ions have made it a subject of investigation in the development of contrast agents for magnetic resonance imaging (MRI). This application underscores the compound's potential to contribute to diagnostic medicine.
Furthermore, the compound's role in polymer science cannot be overlooked. Its incorporation into polymer matrices has been explored as a means to enhance mechanical and thermal properties. The compound's ability to act as both a plasticizer and a flame retardant makes it a versatile additive in various industrial applications.
Given its diverse applications, 2-(o-Tolyl)benzo[b]thiophene is poised to play a significant role in future research. Its potential as a therapeutic agent, optoelectronic material, and polymeric additive positions it at the forefront of modern materials science and drug discovery. As our understanding of its properties continues to evolve, so too will the range of applications for which it is suited.
In conclusion, 2-(o-Tolyl)benzo[b]thiophene (CAS NO: 55084-51-0) stands as a testament to the boundless potential of organic sulfur heterocycles. Its unique structure, combined with its versatile applications in pharmaceuticals and materials science, ensures that it remains a focal point of research for years to come.
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